molecular formula C11H7N3O2 B018030 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 106981-59-3

5-nitro-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No. B018030
M. Wt: 213.19 g/mol
InChI Key: XRQUENNYLRJZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04617316

Procedure details

In a manner similar to Example 1, Step A, the reaction of 30.0 g (0.18 mole) of 2-amino-5-nitrobenzonitrile with 28.7 g (0.22 mole) of 2,5-dimethoxytetrahydrofuran in 60 ml of glacial acetic acid produced 41.0 g of 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][C:3]=1[C:4]#[N:5].CO[CH:15]1[CH2:19][CH2:18][CH:17](OC)O1>C(O)(=O)C>[N+:10]([C:7]1[CH:8]=[CH:9][C:2]([N:1]2[CH:15]=[CH:19][CH:18]=[CH:17]2)=[C:3]([CH:6]=1)[C:4]#[N:5])([O-:12])=[O:11]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
28.7 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C#N)C1)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: CALCULATEDPERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.